Methyl 2-methyl-5-(methylamino)-4-nitrobenzoate
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Overview
Description
Methyl 2-methyl-5-(methylamino)-4-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a methylamino group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-(methylamino)-4-nitrobenzoate typically involves the nitration of a precursor compound followed by esterification and methylation reactions. One common method involves the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-(methylamino)-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 2-methyl-5-(methylamino)-4-aminobenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-5-(methylamino)-4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-(methylamino)-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylamino group can participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-5-(ethylamino)-4-nitrobenzoate
- Methyl 2-methyl-5-(dimethylamino)-4-nitrobenzoate
- Methyl 2-methyl-5-(aminomethyl)-4-nitrobenzoate
Uniqueness
Methyl 2-methyl-5-(methylamino)-4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a methylamino group allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C10H12N2O4 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 2-methyl-5-(methylamino)-4-nitrobenzoate |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-9(12(14)15)8(11-2)5-7(6)10(13)16-3/h4-5,11H,1-3H3 |
InChI Key |
VFVKDFSZBZWLOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)NC)[N+](=O)[O-] |
Origin of Product |
United States |
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